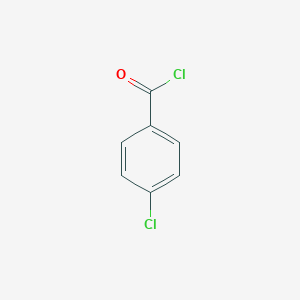
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is C7H3F13O4 . It contains a total of 26 bonds; 23 non-H bonds, 8 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis
1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a clear liquid . It has a boiling point of 140-142°C . The predicted density is 1.72 g/mL , and the predicted refractive index is n 20D 1.30 .Wissenschaftliche Forschungsanwendungen
Proteomics Research Applications
1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a specialty product used in proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various techniques such as protein purification and identification .
Production of Semiconductor Materials
This compound has been used as a surfactant in the production of semiconductor materials. Semiconductors are essential components of electronic devices, and the use of this compound could enhance the manufacturing process.
Production of Polymers
1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is also used in the production of polymers. Polymers have a wide range of applications, from packaging materials to medical devices. This compound could improve the properties of the resulting polymers.
Synthesis of Drug Compounds
This compound is used in the synthesis of drug compounds. The unique properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol could enhance the effectiveness of these drugs.
Environmental Persistence and Toxicity Research
Analytical Detection and Quantification
Microbial Degradation
Health Risk Characterization
Wirkmechanismus
Target of Action
It’s known that perfluorinated compounds often interact with various enzymes and proteins, affecting their function .
Mode of Action
The exact mode of action of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is not well-documented. It’s likely that it interacts with its targets, leading to changes in their function. More research is needed to fully understand this interaction .
Biochemical Pathways
Perfluorinated compounds are known to influence various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways .
Result of Action
Given its potential interactions with various enzymes and proteins, it’s likely that it could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUFRYZQAPBGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4 | |
| Record name | Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380797 | |
| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol | |
CAS RN |
147492-57-7 | |
| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




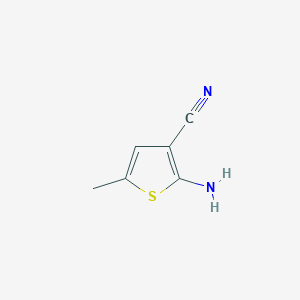
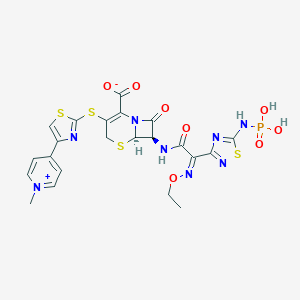

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)
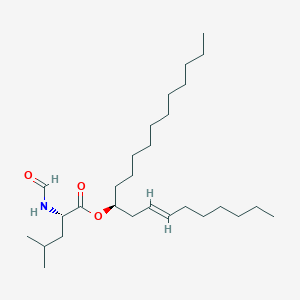
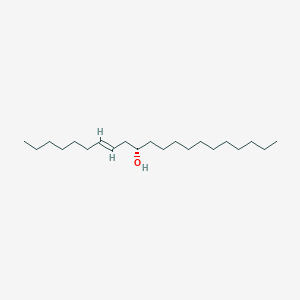
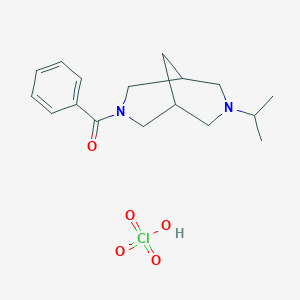
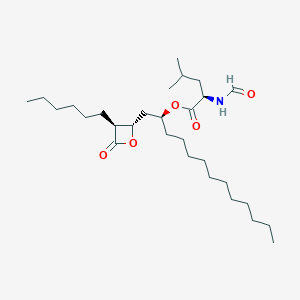
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
